molecular formula C13H13NO2 B1503921 3-(benzyloxy)-1-methylpyridin-4(1H)-one CAS No. 1064077-34-4

3-(benzyloxy)-1-methylpyridin-4(1H)-one

Cat. No. B1503921
CAS RN: 1064077-34-4
M. Wt: 215.25 g/mol
InChI Key: GHKFQHNOAJTZCF-UHFFFAOYSA-N
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Description

3-(benzyloxy)-1-methylpyridin-4(1H)-one is a chemical compound that belongs to the pyridine family. It is also known as BMPO and has a molecular formula of C14H13NO2. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and materials science.

Scientific Research Applications

Organic Synthesis

  • Benzyl Ether Synthesis : 2-Benzyloxy-1-methylpyridinium triflate is effective in converting alcohols into benzyl ethers upon warming. This method offers good to excellent yield and demonstrates the utility of pyridinium salts in organic synthesis (Poon & Dudley, 2006).
  • Synthesis of Heterocyclic Compounds : A new series of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were synthesized using a three-component reaction. This process is notable for its efficiency and green chemistry approach, using ionic liquid and avoiding volatile organic solvents (Shi, Ji, Ni, & Yang, 2008).

Medicinal Chemistry

  • Development of FLAP Inhibitors : Derivatives of 3-(benzyloxy)-1-methylpyridin-4(1H)-one have been used in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, which have applications in treating asthma (Stock et al., 2011).
  • HIV-1 Reverse Transcriptase Inhibition : Certain derivatives of 3-(benzyloxy)-1-methylpyridin-4(1H)-one have shown potent inhibitory activity against HIV-1 reverse transcriptase, presenting a potential pathway for antiviral drug development (Hoffman et al., 1993).

Materials Science

  • Photoactive Complex Synthesis : Ruthenium(II) complexes containing 2-(4-methylpyridin-2-yl)benzo[d]-X-azole have been synthesized, characterized, and investigated for their electrochemical behavior and photophysical properties. These complexes are relevant for studies in photochemistry and materials science (Gobetto et al., 2006).

Pharmacokinetics and Tissue Distribution

  • Anti-fibrosis Drug Potential : Studies on the pharmacokinetics, metabolism, and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, suggest its potential as an effective oral anti-fibrotic drug. This research is significant in understanding drug distribution and efficacy in treating fibrosis (Kim et al., 2008).

properties

IUPAC Name

1-methyl-3-phenylmethoxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-8-7-12(15)13(9-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFQHNOAJTZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679623
Record name 3-(Benzyloxy)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-1-methylpyridin-4(1H)-one

CAS RN

1064077-34-4
Record name 3-(Benzyloxy)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5-benzyloxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carboxylic acid (18.2 g, 70.2 mmol) in 100 mL of DMF was stirred at oil bath temperature (130-140° C.) for 1.5 h. The reaction mixture was concentrated in vacuo, and the residual oil was diluted with dichloromethane (10 mL) and ethyl acetate (80 mL). The precipitated solid was collected by suction filtration to give 3-benzyloxy-1-methyl-1H-pyridin-4-one as a yellow powder (14.2 g, 94% yield). MS-ESI (m/z): 215.7 [M+1]+, 91.2.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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